Sodium tellurite pentahydrate

Description

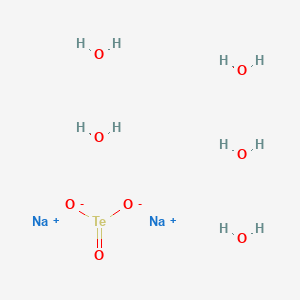

Chemical Formula and Structure: Sodium tellurite pentahydrate (Na₂TeO₃·5H₂O, CAS 22451-06-5) is a hydrated sodium salt of tellurous acid. It consists of a tellurite (TeO₃²⁻) anion coordinated with sodium cations and five water molecules. Its molecular weight is 311.65 g/mol .

Applications: This compound is widely used in materials science for synthesizing thermoelectric nanomaterials (e.g., Bi₂Te₃ nanoplates) and quantum dots (e.g., CdTe QDs) due to its role as a tellurium precursor . It also finds niche applications in analytical chemistry and catalysis.

Properties

IUPAC Name |

disodium;tellurite;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Te.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGMEGSORYZXCV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O8Te | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Synthesis from Copper Anode Slimes

The primary industrial source of sodium tellurite involves processing copper anode slimes, which contain precious metals and tellurides. Roasting these slimes with sodium carbonate (Na₂CO₃) and oxygen at 400–500°C initiates the oxidation of silver telluride (Ag₂Te) to sodium tellurite :

Key Steps:

-

Roasting : The exothermic reaction converts Ag₂Te into sodium tellurite and metallic silver.

-

Leaching : The roasted product is leached with water to solubilize Na₂TeO₃, while silver remains insoluble.

-

Crystallization : Slow evaporation of the leachate at 25–30°C yields Na₂TeO₃·5H₂O crystals.

Challenges : Impurities such as lead, copper, and zinc require subsequent purification. Sodium sulfide (Na₂S) is added to precipitate heavy metal sulfides, achieving >99% purity .

Direct Synthesis from Tellurium Dioxide and Sodium Hydroxide

Laboratory-scale preparation involves dissolving tellurium dioxide (TeO₂) in concentrated sodium hydroxide (NaOH). The reaction proceeds as follows :

Procedure:

-

Dissolution : TeO₂ is added to a 6 M NaOH solution at 80°C with stirring until complete dissolution (3–4 hours).

-

pH Adjustment : The solution is cooled to 25°C, and the pH is adjusted to 13 using HCl to ensure complete deprotonation of HTeO₃⁻ to TeO₃²⁻ .

-

Impurity Removal : Na₂S is added to precipitate Pb²⁺, Cu²⁺, and Zn²⁺ as sulfides. Residual sulfide is detected using lead acetate test paper .

-

Crystallization : The purified solution is evaporated under reduced pressure at 30°C, yielding colorless Na₂TeO₃·5H₂O crystals.

Yield and Purity : This method achieves ~70% yield with >99.99% purity after hydrochloric acid washing .

Structural and Crystallographic Analysis

The pentahydrate form features discrete pyramidal TeO₃²⁻ anions coordinated by five water molecules. Crystallographic data (Table 1) derived from analogous sodium selenite pentahydrate (Na₂SeO₃·5H₂O) suggest an orthorhombic lattice (space group Pbcm) with unit cell parameters :

Table 1: Hypothetical Crystallographic Parameters for Na₂TeO₃·5H₂O

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 6.58 |

| b (Å) | 17.23 |

| c (Å) | 14.78 |

| Volume (ų) | 1676.7 |

| Z | 8 |

Coordination Geometry : Each Te atom forms three short Te–O bonds (1.85–1.86 Å) and three longer interactions (2.9 Å), creating a distorted octahedral environment .

Purification and Quality Control

Impurity Mitigation :

-

Sulfide Precipitation : Adding 0.1 M Na₂S removes Pb²⁺, Cu²⁺, and Zn²⁺, reducing impurity levels to <10 ppm .

-

Recrystallization : Dissolving crude Na₂TeO₃ in boiling water and cooling to 5°C enhances purity to 99.994% .

Analytical Validation :

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) confirms trace metal content (Table 2).

-

X-ray diffraction (XRD) verifies phase purity and hydrate stoichiometry .

Table 2: Impurity Profile of Purified Na₂TeO₃·5H₂O

| Impurity | Concentration (ppm) |

|---|---|

| Pb | <0.5 |

| Cu | <0.3 |

| Zn | <0.2 |

| Fe | <1.0 |

Alternative Routes and Emerging Methods

Electrolytic Reduction : Electrolysis of sodium tellurite solutions at 1.5 V deposits tellurium metal at the cathode while regenerating NaOH at the anode :

Hydrothermal Synthesis : Heating TeO₂ and NaOH in a sealed autoclave at 150°C for 24 hours produces Na₂TeO₃·5H₂O with 85% yield, though scalability remains limited .

Scientific Research Applications

Microbiology

Selective Agent for Bacterial Isolation

Sodium tellurite pentahydrate is primarily employed as a selective agent in microbiological media. It facilitates the isolation of tellurite-reducing bacteria, which can metabolize tellurite and are often resistant to its toxicity. This property makes it invaluable for studying microbial resistance mechanisms.

- Case Study: Research has shown that sodium tellurite can selectively inhibit the growth of non-resistant bacteria while allowing resistant strains to thrive. This selective pressure aids in understanding the genetic and metabolic pathways involved in bacterial resistance.

| Application | Description |

|---|---|

| Bacterial Isolation | Used to isolate tellurite-reducing bacteria. |

| Resistance Studies | Helps in studying mechanisms of microbial resistance. |

Cell Culture

Enhancement of Specific Cell Lines

In cellular biology, this compound is incorporated into cell culture media to promote the growth of specific cell lines. Its role in enhancing cellular responses to oxidative stress makes it a critical component in cancer research.

- Case Study: A study demonstrated that the addition of sodium tellurite to culture media improved the proliferation rates of certain cancer cell lines, providing insights into potential therapeutic strategies.

| Application | Description |

|---|---|

| Cell Growth Promotion | Enhances growth of specific cell lines in culture. |

| Cancer Research | Investigates cellular responses to oxidative stress. |

Antimicrobial Studies

Evaluation of Antibacterial Properties

This compound serves as a model compound for evaluating the antimicrobial properties of various substances. Its ability to induce oxidative stress in bacteria provides a platform for testing new antibacterial agents.

- Case Study: Research involving sodium tellurite has led to the identification of novel antimicrobial compounds that effectively combat resistant bacterial strains.

| Application | Description |

|---|---|

| Antimicrobial Testing | Evaluates effectiveness of new antibacterial agents. |

| Oxidative Stress Induction | Induces stress responses in bacteria for study. |

Environmental Science

Bioremediation Studies

In environmental applications, this compound is utilized to assess the bioremediation potential of microorganisms in contaminated environments, particularly those affected by heavy metals.

- Case Study: Investigations have shown that certain microbial communities can utilize sodium tellurite as an electron acceptor, facilitating the detoxification of heavy metal pollutants.

| Application | Description |

|---|---|

| Bioremediation | Assesses microbial remediation capabilities in contaminated sites. |

| Heavy Metal Detoxification | Studies detoxification mechanisms involving heavy metals. |

Pharmaceutical Research

Therapeutic Potential Exploration

This compound is being investigated for its potential therapeutic effects, especially concerning diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.

- Case Study: Preliminary studies suggest that sodium tellurite may possess cytotoxic effects against certain cancer cells, warranting further exploration into its use as a therapeutic agent.

| Application | Description |

|---|---|

| Therapeutic Research | Explores potential treatments for oxidative stress-related diseases. |

| Cytotoxicity Studies | Investigates effects on cancer cells and other disease models. |

Mechanism of Action

Sodium tellurite pentahydrate is similar to other tellurium compounds such as sodium selenite (Na₂SeO₃) and sodium sulfite (Na₂SO₃). it has unique properties due to the presence of tellurium:

Sodium Selenite: Similar in structure and reactivity but contains selenium instead of tellurium.

Sodium Sulfite: Also similar in structure but contains sulfur instead of tellurium.

Uniqueness:

- Sodium tellurite has unique redox properties, making it both a weak oxidizing and reducing agent.

- It has specific applications in isolating tellurium-resistant bacteria and in the electroplating industry .

Comparison with Similar Compounds

Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)

- Chemical Structure : Contains thiosulfate (S₂O₃²⁻) ions, differing from tellurite in the central atom (sulfur vs. tellurium) and oxidation state.

- Physical Properties :

- Applications : Primarily used as a reducing agent in iodometric titrations and as a chlorine neutralizer in water treatment .

- Key Differences :

- Sodium thiosulfate exhibits reducing properties, whereas sodium tellurite acts as an oxidizing agent in synthesis reactions .

- Electrical conductivity studies show that mixtures containing sodium thiosulfate pentahydrate with selenate or tellurate salts exhibit varied electrochemical contributions to heat accumulation, suggesting divergent ionic behaviors .

Sodium Selenite Pentahydrate (Na₂SeO₃·5H₂O)

- Chemical Structure : Features selenite (SeO₃²⁻) ions, which are isostructural with tellurite but smaller due to selenium’s lower atomic radius.

- Thermal Behavior :

- Applications: Used in glass manufacturing and as a dietary supplement, contrasting with tellurite’s role in nanotechnology .

Sodium Tungstate Hydrates (Na₂WO₄·nH₂O)

Comparative Data Table

| Property | Sodium Tellurite Pentahydrate | Sodium Thiosulfate Pentahydrate | Sodium Selenite Pentahydrate | Sodium Tungstate Dihydrate |

|---|---|---|---|---|

| Formula | Na₂TeO₃·5H₂O | Na₂S₂O₃·5H₂O | Na₂SeO₃·5H₂O | Na₂WO₄·2H₂O |

| CAS Number | 22451-06-5 | 10102-17-7 | 26970-82-1 | 10213-10-2 |

| Molecular Weight | 311.65 g/mol | 248.18 g/mol | 263.01 g/mol | 329.85 g/mol |

| Primary Applications | Thermoelectric nanomaterials | Iodine-clock reactions | Glass manufacturing | Catalysts |

| Thermal Stability | High (inferred) | Low (melts at 48°C) | Moderate | Very high |

| Oxidation State | +IV (oxidizing agent) | +II (reducing agent) | +IV | +VI |

Research Findings and Trends

- Thermoelectric Synthesis: this compound is critical in hydrothermal synthesis of Bi₂Te₃ nanoplates, where its reactivity with bismuth nitrate in alkaline ethylene glycol enables controlled nanoplate growth .

- Electrical Conductivity : Mixtures of sodium thiosulfate pentahydrate with tellurite or selenate salts demonstrate lower specific melting heat compared to tungstate-based systems, highlighting the impact of anion size on thermal properties .

- Hydration Effects: The pentahydrate form of tellurite enhances solubility in polar solvents like ethylene glycol, facilitating its use in solution-phase nanoparticle synthesis .

Biological Activity

Sodium tellurite pentahydrate (NaTeO·5HO) is an inorganic compound of tellurium that has garnered attention for its biological activity, particularly in microbiology and toxicology. This article delves into its biological effects, mechanisms of action, and applications, supported by relevant data tables and research findings.

Sodium tellurite is a water-soluble white solid and acts as a weak reducing agent. Its chemical structure includes tellurite ions (TeO), which exhibit unique interactions with biological systems. The pentahydrate form includes five water molecules, influencing its solubility and reactivity.

Sodium tellurite exhibits both toxic and antimicrobial properties. Its toxicity is primarily due to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound is known to inhibit various cellular processes, including:

- Enzyme Inhibition : Sodium tellurite can inhibit enzymes involved in critical metabolic pathways.

- Membrane Damage : It disrupts cellular membranes, leading to increased permeability and cell death.

- DNA Damage : The oxidative stress induced by sodium tellurite can result in DNA strand breaks.

Antimicrobial Properties

Sodium tellurite is commonly used in microbiological media to isolate bacteria that possess inherent resistance to its toxicity. It selectively inhibits the growth of many pathogenic bacteria while allowing resistant strains to thrive. This selective pressure has been utilized in various studies to understand microbial resistance mechanisms.

Table 1: Antimicrobial Activity of Sodium Tellurite

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1 mM | Resistant strains are selected |

| Escherichia coli | 1 - 2 mM | Sensitive strains inhibited |

| Salmonella enterica | 0.25 - 0.5 mM | Growth inhibition observed |

Toxicological Studies

Research indicates that sodium tellurite is toxic at low concentrations, affecting both humans and animals. The probable oral lethal dose ranges from 5-50 mg/kg, highlighting its potential hazards.

Case Study: Toxicity in Animal Models

A study conducted on Wistar rats evaluated the effects of sodium tellurite at varying doses. The results indicated significant physiological changes:

- Dose : 9.4 mg/L

- Findings :

- Increased oxidative stress markers

- Altered enzyme activities related to liver function

- Histopathological changes in kidney tissues

The study concluded that sodium tellurite poses a risk of acute toxicity, emphasizing the need for caution in handling this compound .

Applications in Research

Sodium tellurite has applications beyond toxicity studies; it is also utilized in synthesizing nanoparticles and studying cellular responses to oxidative stress.

- Nanoparticle Synthesis : Sodium tellurite serves as a precursor for creating tellurium nanoparticles, which have potential applications in drug delivery and imaging techniques .

- Cellular Response Studies : Researchers use sodium tellurite to investigate cellular mechanisms related to apoptosis and necrosis, providing insights into cancer biology and therapeutic interventions .

Chemical Reactions Analysis

Key Chemical Reactions

Sodium tellurite pentahydrate participates in three primary reaction types: oxidation, reduction, and substitution.

2.1. Oxidation

Sodium tellurite can be oxidized to sodium tellurate (Na₂TeO₄) under appropriate conditions. While specific oxidizing agents are not detailed in the primary literature, the reaction demonstrates the compound’s dual role as both an oxidizing and reducing agent .

2.2. Reduction

2.2.1. Formation of Sodium Telluride

Elemental tellurium (Te) is reduced to sodium telluride (Na₂Te) using sodium borohydride (NaBH₄) in N,N-dimethylformamide (DMF):

Optimal conditions involve 2.5 equivalents of NaBH₄ at 80°C for 1 hour .

2.2.2. Synthesis of Diorganyl Tellurides

Sodium telluride reacts with alkyl halides (RX) to form diorganyl tellurides:

This reaction proceeds at 25°C for 4 hours, yielding products with 37–93% efficiency .

| Reaction Component | Conditions | Product |

|---|---|---|

| Te (1 eq) + NaBH₄ (2.5 eq) | DMF, 80°C, 1h | Na₂Te |

| Na₂Te + RX (2 eq) | 25°C, 4h | R₂Te |

2.3. Substitution Reactions

2.3.1. Acidic Hydrolysis

Reaction with water forms sodium hydrogen tellurite (NaHTeO₃):

This equilibrium is critical in aqueous solutions .

2.3.2. Complexation with Sulfide Ions

In alkaline conditions, sodium tellurite reacts with sulfide ions (S²⁻) to form complex species:

Such interactions are studied in environmental chemistry .

Reaction Pathways and Mechanism

The reduction of tellurium to sodium telluride involves intermediate telluride dianions (Te²⁻), which can further form ditelluride dianions (Te₂²⁻) depending on NaBH₄ stoichiometry . The equilibrium between these species determines the final product (tellurides vs. ditellurides):

The amount of NaBH₄ (2.5 equivalents) ensures selective formation of Na₂Te for diorganyl telluride synthesis .

Research Highlights and Data

Recent studies (2022–2024) emphasize the tunability of sodium tellurite reactions:

-

Yield Optimization : Diorganyl tellurides achieve 93% yield under optimized NaBH₄ conditions .

-

Selectivity : The ratio of Na₂Te to Na₂Te₂ determines product distribution, enabling targeted synthesis of tellurides or ditellurides .

| Parameter | Value | Reference |

|---|---|---|

| NaBH₄ equivalents | 2.5 | |

| Reaction temperature for Na₂Te | 80°C | |

| Yield range for R₂Te | 37–93% |

Q & A

Q. What are the standard protocols for synthesizing bismuth telluride (Bi₂Te₃) nanomaterials using sodium tellurite pentahydrate?

this compound is commonly used in hydrothermal or solution-phase synthesis. A typical protocol involves dissolving Bi(NO₃)₃·5H₂O and Na₂TeO₃·5H₂O in ethylene glycol with polyvinylpyrrolidone (PVP) as a stabilizer. The mixture is heated (e.g., 160–200°C) under controlled pH (adjusted using NaOH) to form Bi₂Te₃ nanoplates. Key parameters include molar ratios (e.g., Bi:Te = 2:3), reaction time (4–12 hours), and surfactant concentration to control morphology .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is mutagenic and toxic. Researchers must use gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Acute exposure can cause respiratory irritation, nausea, and a garlic-like odor in sweat. Chronic exposure risks include liver/kidney damage and neurotoxic effects. Emergency protocols should include rinsing exposed areas with water and seeking medical attention for ingestion or prolonged exposure .

Q. How can researchers characterize the structural and compositional properties of sodium tellurite-derived materials?

X-ray diffraction (XRD) confirms crystallinity and phase purity, while transmission electron microscopy (TEM) resolves nanoparticle size and morphology. Energy-dispersive X-ray spectroscopy (EDS) validates elemental composition (Bi, Te ratios). For thermoelectric materials, Seebeck coefficient and electrical conductivity measurements are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the morphology and thermoelectric performance of Bi₂Te₃ nanomaterials?

Adjusting the surfactant (e.g., PVP concentration) and solvent (ethylene glycol vs. water) influences nanoplate thickness and surface roughness. For example, higher PVP concentrations (2–4 mmol) yield thinner nanoplates, enhancing electrical conductivity. Post-synthesis annealing (200–300°C) under inert gas improves crystallinity and reduces defects, boosting the power factor .

Q. How should researchers resolve contradictions in thermoelectric performance data from different synthesis methods?

Discrepancies often arise from variations in precursor purity, reaction kinetics, or measurement techniques. For instance, solvothermal methods may produce smaller grain sizes than hydrothermal routes, leading to lower thermal conductivity but higher electrical resistance. Cross-validation using standardized testing (e.g., ZT value calculations under identical temperature gradients) is recommended .

Q. What strategies mitigate toxicity risks in long-term experiments involving this compound?

Encapsulation of toxic tellurium species into stable matrices (e.g., polymer composites) reduces leaching. Substituting sodium tellurite with less toxic precursors (e.g., tellurium dioxide) in non-critical steps or using chelating agents (e.g., EDTA) to bind free Te ions can minimize environmental release .

Q. How does this compound contribute to synergistic effects in multi-component thermoelectric systems?

In n-type PbTe systems, sodium tellurite acts as a dopant, introducing resonant energy levels that enhance the Seebeck coefficient. When combined with Bi/In co-doping, it creates single-atom-layer vacancies that reduce lattice thermal conductivity, achieving ZT values >1.5 at 700 K .

Methodological Notes

- Synthesis Reproducibility : Document reaction parameters (pH, temperature ramp rates) meticulously, as minor deviations significantly impact outcomes .

- Data Validation : Use control experiments (e.g., Te-free reactions) to confirm the role of sodium tellurite in material properties .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for Te-containing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.